molecular formula C22H22FN3O B3818343 (3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol

(3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol

Cat. No. B3818343
M. Wt: 363.4 g/mol
InChI Key: VYUOVTJWWCGAAU-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of (3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol involves the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many cancer types. Additionally, (3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, (3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol has been found to decrease the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol is its potent anti-tumor activity against various cancer types. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of (3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol. One potential direction is to further investigate its anti-tumor activity against different cancer types and to elucidate its mechanism of action. Additionally, it would be interesting to explore the potential of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Finally, future studies could focus on improving the solubility and bioavailability of (3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol to make it more suitable for use in clinical settings.

Scientific Research Applications

(3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

(3S,4S)-4-(4-fluorophenyl)-1-[(4-pyrimidin-5-ylphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-20-7-5-18(6-8-20)21-9-10-26(14-22(21)27)13-16-1-3-17(4-2-16)19-11-24-15-25-12-19/h1-8,11-12,15,21-22,27H,9-10,13-14H2/t21-,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUOVTJWWCGAAU-FCHUYYIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)O)CC3=CC=C(C=C3)C4=CN=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)O)CC3=CC=C(C=C3)C4=CN=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-4-(4-fluorophenyl)-1-(4-pyrimidin-5-ylbenzyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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